molecular formula C14H9Cl2N3S2 B601512 (Z)-rac-Luliconazole CAS No. 101529-76-4

(Z)-rac-Luliconazole

Cat. No.: B601512
CAS No.: 101529-76-4
M. Wt: 354.3 g/mol
InChI Key: YTAOBBFIOAEMLL-OWBHPGMISA-N
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Description

(Z)-rac-Luliconazole is a defined stereoisomer of the potent imidazole antifungal agent Luliconazole, serving as a critical reference standard in pharmaceutical research and development . Luliconazole's primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha demethylase, a key cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a fundamental component of the fungal cell membrane . This disruption in membrane integrity provides a powerful fungicidal effect, particularly against dermatophytes such as Trichophyton rubrum . As an impurity standard, (Z)-rac-Luliconazole is indispensable for method development and quality control in the analysis of bulk drug substances, ensuring the stereochemical purity of the active pharmaceutical ingredient which is crucial for its efficacy and safety profile . Contemporary research leverages this compound to explore advanced drug delivery systems, including nanostructured lipid carriers (NLCs) and spanlastics, aimed at overcoming the inherent low water solubility of the drug to enhance skin penetration and antifungal efficacy against resistant strains like Candida albicans and terbinafine-resistant Trichophyton indotineae . The study of this specific isomer provides valuable insights into structure-activity relationships and is fundamental for driving innovation in the formulation of novel topical therapeutics for stubborn fungal infections.

Properties

CAS No.

101529-76-4

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

IUPAC Name

(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12-

InChI Key

YTAOBBFIOAEMLL-OWBHPGMISA-N

Isomeric SMILES

C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile

Origin of Product

United States

Preparation Methods

Enzymatic Kinetic Resolution of Racemic Acetate

The racemic acetate rac-3 (2-chloro-1-(2,4-dichlorophenyl)ethyl acetate) undergoes hydrolysis mediated by lipases such as Thermomyces lanuginosus lipase (TLL) or Novozym 435®. Key optimizations include:

  • Temperature Effects : Elevating temperature from 30°C to 45°C reduced reaction time from 24 hours to 15 minutes while maintaining enantiomeric excess (e.e.) >99%.

  • Enzyme Loading : Novozym 435® achieved optimal resolution at a 0.5:1 enzyme-to-substrate ratio (w/w), whereas TLL required 1.5:1.

  • Reusability : Novozym 435® retained >90% efficiency over five cycles, whereas TLL performance declined after two cycles.

ParameterNovozym 435®TLL
Optimal Temperature45°C45°C
Reaction Time15 min15 min
Enzyme:Substrate Ratio0.5:11.5:1
Reusability (Cycles)52

Synthesis of (S)-β-Halohydrin

The resolved (S)-β-halohydrin (S)-2 serves as the cornerstone for subsequent steps. Chemical reduction of α-chloroketone 1 using NaBH₄ in MeOH yielded rac-2 (90% yield), which was acetylated to rac-3 (91% yield). Enzymatic hydrolysis then afforded (S)-2 with >99% e.e., critical for downstream stereochemical control.

Chemical Synthesis of (Z)-rac-Luliconazole

The Z-isomer arises during the final coupling step between the methanesulfonate intermediate (S)-4 and 1-cyanomethylimidazole (6) . Reaction conditions profoundly influence the E/Z ratio.

Formation of Methanesulfonate Intermediate

(S)-2 was converted to methanesulfonate (S)-4 using methanesulfonyl chloride (MsCl) in CH₂Cl₂ with triethylamine (89% yield). This step preserves the (S)-configuration, ensuring stereochemical fidelity.

Coupling with 1-Cyanomethylimidazole

Reaction of (S)-4 with 6 in DMSO/KOH yielded a 2:1 mixture of E-isomer (R-7) and Z-isomer (R-8) . The Z-isomer constituted 19% of the product, highlighting inherent stereochemical challenges.

Reaction ConditionE-Isomer YieldZ-Isomer Yield
DMSO, KOH, 24 h43%19%

Mechanistic Insight : The Z-isomer forms via competing nucleophilic attack pathways, influenced by solvent polarity and base strength. Polar aprotic solvents like DMSO favor stabilization of transition states leading to Z-configuration.

Purification and Isolation Strategies

Isolating (Z)-rac-luliconazole from stereoisomeric mixtures requires tailored purification techniques. Patent WO2016092478A1 describes hydrochloric acid-mediated selective crystallization.

Hydrochloride Salt Formation

Treatment of the crude mixture with HCl in ethyl acetate selectively precipitates luliconazole hydrochloride (E-isomer), leaving Z-isomer impurities in the mother liquor. Adjusting temperature (10–20°C) and HCl addition method (gas vs. aqueous) optimizes yield and purity.

Chromatographic Resolution

Silica gel chromatography using CHCl₃/CH₃CN (9:1) resolves E- and Z-isomers, achieving 43% and 19% yields, respectively. This method remains indispensable for small-scale Z-isomer isolation.

Stereochemical Considerations and Racemic Challenges

The racemic nature of intermediates complicates Z-isomer synthesis. Key factors include:

  • Kinetic vs. Thermodynamic Control : The E-isomer predominates under kinetic control due to lower activation energy, whereas prolonged reactions may favor Z-isomer thermodynamically.

  • Solvent Effects : Switching from DMSO to less polar solvents (e.g., THF) could alter E/Z ratios, though this remains unexplored in current literature.

Optimization Strategies for Enhanced Z-Isomer Yield

Improving Z-isomer output necessitates methodological innovations:

  • Alternative Bases : Replacing KOH with milder bases (e.g., Cs₂CO₃) may reduce epimerization and enhance Z-selectivity.

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., oxazaborolidines) could direct stereochemistry during the coupling step, though this approach is yet undocumented .

Chemical Reactions Analysis

Types of Reactions

(Z)-rac-Luliconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the azole ring or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the azole ring, to form different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of (Z)-rac-Luliconazole, which may have different antifungal properties and pharmacokinetic profiles.

Scientific Research Applications

Treatment of Dermatophytosis

Luliconazole is primarily indicated for the treatment of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). Clinical studies have demonstrated its efficacy in eradicating infections caused by dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum.

  • Study Findings : In a study involving guinea pig models infected with Trichophyton mentagrophytes, luliconazole cream showed dose-dependent therapeutic efficacy. Even at a low concentration of 0.02%, significant improvement in skin lesions was observed, comparable to higher concentrations of other antifungal creams like bifonazole .

Efficacy Against Candidiasis

Beyond dermatophyte infections, luliconazole has also been explored for its activity against Candida species. Its broad-spectrum antifungal properties make it a candidate for treating superficial candidiasis, although further studies are required to establish its effectiveness in this domain.

Pharmacokinetics

The pharmacokinetic profile of luliconazole indicates that it achieves effective plasma concentrations when applied topically. Studies have reported mean maximum plasma concentrations (C_max) and area under the curve (AUC) values that support its use in treating localized fungal infections without significant systemic absorption .

Chemoenzymatic Synthesis

Recent research has focused on the chemoenzymatic synthesis of luliconazole, highlighting methods that enhance the production efficiency and enantiomeric purity of the compound. A notable study demonstrated that using lipases for kinetic resolution could yield luliconazole with over 99% enantiomeric excess .

Synthesis MethodKey FeaturesYieldEnantiomeric Excess
ChemoenzymaticLipase-mediated kinetic resolution43%>99%

Clinical Efficacy in Tinea Pedis

A clinical trial involving subjects with moderate to severe tinea pedis treated with 1% luliconazole cream showed significant improvement in fungal eradication rates compared to placebo treatments. The study measured both macroscopic improvements and culture assays to confirm efficacy .

Long-term Safety Profile

Long-term safety assessments in clinical settings have indicated that luliconazole is well-tolerated, with minimal adverse effects reported among patients undergoing treatment for up to 15 days . This safety profile supports its use as a first-line topical antifungal agent.

Mechanism of Action

The antifungal activity of (Z)-rac-Luliconazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, (Z)-rac-Luliconazole disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Ketoconazole
  • Itraconazole
  • Fluconazole
  • Voriconazole

Comparison

Compared to other azole antifungals, (Z)-rac-Luliconazole is unique due to its (Z)-configuration, which contributes to its high potency and broad-spectrum activity. It also has a favorable pharmacokinetic profile, with good skin penetration and minimal systemic absorption, making it particularly effective for topical applications.

Biological Activity

(Z)-rac-Luliconazole, commonly referred to as luliconazole, is a novel antifungal agent that has garnered attention for its potent biological activity against various fungal pathogens. This article delves into the mechanisms of action, efficacy, and safety profile of luliconazole, supported by data tables and case studies.

Luliconazole is classified as an imidazole derivative, primarily functioning by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, luliconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is particularly effective against dermatophytes and Candida species, which are common causative agents of superficial fungal infections.

Antifungal Activity

Luliconazole exhibits significant antifungal activity with low minimum inhibitory concentration (MIC) values against various strains of fungi. The following table summarizes the MIC values for luliconazole against key fungal pathogens:

Fungal Pathogen MIC (µg/mL) MCC (µg/mL)
Trichophyton rubrum0.0010.005
Trichophyton mentagrophytes0.0010.010
Candida albicans0.0150.030

These values indicate that luliconazole is highly effective, with MIC values significantly lower than those for many existing antifungal agents .

Biofilm Disruption

Recent studies have highlighted luliconazole's ability to disrupt biofilm formation in vitro. A study demonstrated that luliconazole effectively inhibited early-stage biofilm formation but was less effective against mature biofilms. The drug showed a significant reduction in metabolic activity in biofilms formed by ARAF (Aspergillus fumigatus) within the first 12 hours of treatment .

Case Study: Onychomycosis Treatment

A Phase I/IIa clinical trial evaluated the efficacy of a 12.5% luliconazole solution in treating onychomycosis caused by T. rubrum. Results indicated a significant reduction in viable dermatophytes within 7 days compared to untreated controls, achieving over 90% efficacy in eradicating fungal load by day 21 .

In another study involving guinea pigs infected with T. mentagrophytes, treatment with luliconazole resulted in negative cultures in 70% and 100% of subjects after 3 and 7 days of treatment, respectively . This demonstrates luliconazole's rapid action and effectiveness in clinical settings.

Safety Profile

Luliconazole has been found to have a favorable safety profile based on clinical data from multiple studies. A summary report from a clinical trial involving 293 subjects showed that adverse events were comparable between luliconazole and placebo groups, with the most common side effects being localized skin reactions such as contact dermatitis and dry skin . Serious adverse events were rare and not attributed to the drug.

Q & A

Q. What are best practices for integrating multi-omics data in (Z)-rac-Luliconazole research?

  • Methodological Answer : Use platforms like Galaxy or KNIME for pipeline standardization. Apply pathway enrichment analysis (KEGG, Reactome) to link transcriptomic/proteomic data. Validate hypotheses with targeted metabolomics (e.g., ergosterol quantification via GC-MS). Disclose software versions and parameters in supplementary materials .

Tables for Comparative Analysis

Table 1 : Key Analytical Parameters for (Z)-rac-Luliconazole Quantification

TechniqueSensitivity (LOQ)Precision (% RSD)Matrix Effect (%)Reference
LC-MS/MS0.5 ng/mL8.212.5
Chiral HPLC10 ng/mL5.9N/A

Table 2 : Common Pitfalls in (Z)-rac-Luliconazole Research and Mitigation Strategies

PitfallMitigation StrategyEvidence
Isomer interconversionUse low-temperature storage (-80°C)
CYP3A4-mediated metabolismCo-administer with ketoconazole (inhibitor)
Strain-specific antifungal activityValidate across ≥3 clinical isolates

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